(4Z)-4-benzylidene-2-[(2,4-dichlorophenyl)methoxy]isoquinoline-1,3-dione
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Overview
Description
(4Z)-4-benzylidene-2-[(2,4-dichlorophenyl)methoxy]isoquinoline-1,3-dione is a complex organic compound that belongs to the class of isoquinoline derivatives. Isoquinoline derivatives are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (4Z)-4-benzylidene-2-[(2,4-dichlorophenyl)methoxy]isoquinoline-1,3-dione typically involves multi-step organic reactions. One common synthetic route includes the condensation of 2-[(2,4-dichlorophenyl)methoxy]isoquinoline-1,3-dione with benzaldehyde under basic conditions to form the desired product. The reaction is usually carried out in the presence of a base such as sodium hydroxide or potassium carbonate, and the reaction mixture is refluxed for several hours to ensure complete conversion.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the production process. Additionally, the purification of the final product is achieved through techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
(4Z)-4-benzylidene-2-[(2,4-dichlorophenyl)methoxy]isoquinoline-1,3-dione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the benzylidene and isoquinoline moieties.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Nucleophiles such as amines or thiols in the presence of a suitable catalyst.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its therapeutic potential in treating diseases such as cancer and inflammation.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of (4Z)-4-benzylidene-2-[(2,4-dichlorophenyl)methoxy]isoquinoline-1,3-dione involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context.
Comparison with Similar Compounds
Similar Compounds
- (4Z)-2-(2,4-Dichlorophenyl)-4-(4-methoxy-3-nitrobenzylidene)-1,3-oxazol-5(4H)-one
- (4Z)-4-[2-(2,4-dichlorophenyl)hydrazin-1-ylidene]-3,4-dihydro-1H-2-benzopyran-1,3-dione
Uniqueness
(4Z)-4-benzylidene-2-[(2,4-dichlorophenyl)methoxy]isoquinoline-1,3-dione is unique due to its specific structural features, which confer distinct chemical and biological properties
Properties
CAS No. |
338396-49-9 |
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Molecular Formula |
C23H15Cl2NO3 |
Molecular Weight |
424.3 g/mol |
IUPAC Name |
4-benzylidene-2-[(2,4-dichlorophenyl)methoxy]isoquinoline-1,3-dione |
InChI |
InChI=1S/C23H15Cl2NO3/c24-17-11-10-16(21(25)13-17)14-29-26-22(27)19-9-5-4-8-18(19)20(23(26)28)12-15-6-2-1-3-7-15/h1-13H,14H2 |
InChI Key |
ILAMOZJQLGGPPM-UHFFFAOYSA-N |
SMILES |
C1=CC=C(C=C1)C=C2C3=CC=CC=C3C(=O)N(C2=O)OCC4=C(C=C(C=C4)Cl)Cl |
Canonical SMILES |
C1=CC=C(C=C1)C=C2C3=CC=CC=C3C(=O)N(C2=O)OCC4=C(C=C(C=C4)Cl)Cl |
solubility |
not available |
Origin of Product |
United States |
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